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Compound of Interest

Compound Name:
2-Methyl-6-nitropyridine-4-

carboxamide

CAS No.: 60780-18-9

Cat. No.: B14594657

Get Quote

Executive Summary & Mechanistic Insight[1]
The nitration of 2-methylpyridine-4-carboxamide presents a classic challenge in heterocyclic

chemistry: performing Electrophilic Aromatic Substitution (EAS) on a doubly deactivated

substrate.

Deactivation: The pyridine nitrogen protonates in strong acid (

), forming a pyridinium cation that strongly deactivates the ring. The carboxamide group at
C4 further withdraws electron density.

Regioselectivity: The 2-methyl group is the sole activating substituent (weakly donating).

Position 3 (Beta): Sterically hindered by the flanking methyl (C2) and carboxamide (C4)

groups.

Position 5 (Beta): Sterically accessible and electronically favored (para to the methyl

group).
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Position 6 (Alpha): Highly deactivated by the adjacent pyridinium nitrogen.

Conclusion: The reaction is regioselective for Position 5, yielding 2-methyl-5-nitropyridine-4-

carboxamide. The protocol below utilizes a sulfuric acid solvent system to maintain the

protonated species and fuming nitric acid as the nitronium source, requiring thermal activation (

).

Experimental Protocol
Reagents & Equipment

Reagent Grade/Purity Role Hazard

2-Methylpyridine-4-

carboxamide
>98% HPLC Substrate Irritant

Sulfuric Acid (

)
98% Conc. Solvent/Catalyst

Corrosive,

Dehydrating

Fuming Nitric Acid (

)
>90% (Red Fuming) Nitrating Agent Oxidizer, Corrosive

Sodium Carbonate (

)
Solid/Anhydrous Neutralization Irritant

Ice/Water Distilled Quench N/A

Equipment:

3-neck Round Bottom Flask (RBF) with thermometer adapter.

Reflux condenser (water-cooled).

Pressure-equalizing addition funnel.

Oil bath with digital temperature control.

Magnetic stirrer (Teflon-coated bar).
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Step-by-Step Procedure
Phase 1: Solubilization & Activation

Setup: Clamp the 3-neck RBF in an ice-water bath (

). Ensure the system is open to a fume hood scrubber or trap (NOx evolution).

Solvent Charge: Add Conc.

(5.0 equiv relative to substrate volume) to the flask.

Substrate Addition: Slowly add 2-methylpyridine-4-carboxamide (1.0 equiv) in small portions

to the stirring acid.

Note: Exothermic solvation. Maintain internal temp

. The solution may turn slight yellow.

Mechanism:[1][2][3][4][5] Formation of the pyridinium salt occurs immediately.

Phase 2: Nitration (The Critical Step)
Nitric Acid Addition: Charge the addition funnel with Fuming

(1.5 - 2.0 equiv).

Dropwise Addition: Add the nitric acid dropwise to the sulfuric acid solution at

.

Caution: Do not allow temperature to spike. White/yellow fumes may evolve.[6]

Thermal Ramp: Once addition is complete, remove the ice bath. Replace with an oil bath.

Reaction: Slowly heat the mixture to

. Hold at this temperature for 2 to 3 hours.

Monitoring: Use TLC (solvent: 10% MeOH in DCM) or LC-MS. Look for the disappearance

of the starting material peak (
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) and appearance of product (

).

Phase 3: Quench & Isolation
Cooling: Cool the reaction mixture to room temperature (

).

Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous

stirring.

Neutralization: Adjust pH to 4.5 -- 5.0 using solid

or

NaOH solution.

Critical: Do not exceed pH 7 initially, as the amide bond may hydrolyze under basic

conditions at high temperatures (though less likely in cold workup). The product often

precipitates as a yellow/pale solid in the mildly acidic range.

Filtration: Filter the precipitate. Wash with cold water (

) and cold isopropanol (

).

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(DCM:MeOH gradient) if necessary.

Visualization & Logic
Reaction Mechanism Flow
The following diagram illustrates the electrophilic substitution pathway and the directing effects

governing the regioselectivity.
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Directing Effects

2-Methylpyridine-
4-carboxamide

Protonation (H2SO4)
(Formation of Pyridinium)

 H+ Electrophilic Attack
(NO2+ at Pos 5)

 HNO3/H2SO4
(Nitronium Ion) Sigma Complex

(Resonance Stabilized)
2-Methyl-5-nitro-

pyridine-4-carboxamide

 -H+ 
(Aromatization) 

C2-Methyl: Ortho/Para Director
(Activates C3, C5)

C4-Amide: Meta Director
(Directs to C2, C6)

Pyridinium N+: Meta Director
(Directs to C3, C5)

RESULT: C5 is electronically
favored & sterically accessible

Click to download full resolution via product page

Caption: Mechanistic pathway showing the convergence of directing effects to Position 5.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b14594657/docs?utm_src=pdf-body-img#application-note-regioselective-nitration-of-2-methylpyridine-4-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14594657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


fill_step fill_crit fill_res Dissolve Substrate in
Conc. H2SO4 (0°C)

Add Fuming HNO3
Dropwise (0-10°C)

Heat to 100°C
(2-3 Hours)

 Initiate Reaction

Quench on Ice

 Complete

Neutralize to pH 4-5
(Precipitate Product)

Filter & Wash
(Cold Water/IPA)

Click to download full resolution via product page

Caption: Step-by-step experimental workflow emphasizing the critical heating phase.

Validation & Quality Control
To ensure the protocol was successful, use the following self-validating analytical markers.

NMR Interpretation ( NMR, DMSO- )
The substitution pattern is confirmed by the splitting of the aromatic protons.
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Starting Material: Two aromatic protons at C3 and C5 (often doublets or broad singlets

depending on coupling) and one at C6 (doublet).

Product (5-Nitro):

Proton H3: Appears as a singlet (isolated between C2-Me and C4-CONH2).

Proton H6: Appears as a singlet (isolated between N and C5-NO2).

Absence of Coupling: The absence of vicinal coupling (

Hz) confirms the 2,4,5-substitution pattern. If the nitro group were at C3, H5 and H6 would
show vicinal coupling (doublets).

Quantitative Data Summary
Parameter Specification

Appearance Pale yellow to off-white solid

Melting Point
Expected range:

(dec.)

Yield
Typical: 55% -- 70% (Losses due to hydrolysis

to acid)

Mass Spec (ESI+)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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